molecular formula C9H11NO2 B13807849 (4-Hydroxyphenyl)acetone oxime

(4-Hydroxyphenyl)acetone oxime

Cat. No.: B13807849
M. Wt: 165.19 g/mol
InChI Key: FPMWDMDLTSSKIU-JXMROGBWSA-N
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Description

(4-Hydroxyphenyl)acetone oxime is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and an oxime functional group attached to an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)acetone oxime typically involves the reaction of 4-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction is carried out in the presence of a base, such as sodium acetate, under reflux conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized using catalytic processes. One such method involves the use of a titanium-containing molecular sieve catalyst in the presence of ammonia and hydrogen peroxide. This catalytic process enhances the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxyphenyl)acetone oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)acetone oxime involves its interaction with molecular targets through its oxime and hydroxyl functional groups. The oxime group can form stable complexes with metal ions, which is crucial in catalysis and coordination chemistry. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-[(2E)-2-hydroxyiminopropyl]phenol

InChI

InChI=1S/C9H11NO2/c1-7(10-12)6-8-2-4-9(11)5-3-8/h2-5,11-12H,6H2,1H3/b10-7+

InChI Key

FPMWDMDLTSSKIU-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)O

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)O

Origin of Product

United States

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